![molecular formula C14H19F3N6O B5038072 5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5038072.png)
5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported .Scientific Research Applications
- These features endow compounds 4 and 5 with superior detonation performance compared to TATB and HNS .
- Researchers can compare the behavior of CF3-substituted residues with CH3-substituted analogues to understand the effects of fluorine substitution on protein properties .
- In medicinal chemistry, fluorinated compounds often enhance drug properties, such as metabolic stability and bioavailability. The trifluoromethyl group can be strategically incorporated into drug candidates .
Energetic Materials and Explosives
Fluorine Labeling in Biochemical Studies
Synthetic Chemistry and Medicinal Chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been studied for their potential as heat-resistant explosives
Mode of Action
The trifluoromethyl group, which is present in the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is often involved in trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Compounds with similar structures have been associated with the production of heat-resistant explosives . This suggests that the compound may interact with biochemical pathways related to energy production or heat resistance.
Result of Action
Compounds with similar structures have been associated with the production of heat-resistant explosives , suggesting that this compound may have similar properties.
Action Environment
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that environmental factors could potentially influence the action of this compound.
properties
IUPAC Name |
5-methyl-N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N6O/c1-10-9-11(18-3-2-4-22-5-7-24-8-6-22)23-13(19-10)20-12(21-23)14(15,16)17/h9,18H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELKYUPONWKFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NCCCN3CCOCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(3-morpholinopropyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
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